molecular formula C8H9ClO2 B7988057 (R)-1-(2-Chlorophenyl)ethane-1,2-diol

(R)-1-(2-Chlorophenyl)ethane-1,2-diol

Cat. No. B7988057
M. Wt: 172.61 g/mol
InChI Key: YGOPULMDEZVJGI-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-1-(2-Chlorophenyl)ethane-1,2-diol is a useful research compound. Its molecular formula is C8H9ClO2 and its molecular weight is 172.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality (R)-1-(2-Chlorophenyl)ethane-1,2-diol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-1-(2-Chlorophenyl)ethane-1,2-diol including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Tricarbonylrhenium(I) Bromide Complexes : Rhenium(I) complexes, including derivatives of ethane-1,2-diamine, have been synthesized and characterized. These complexes are studied for their molecular structure and spectroscopic properties, indicating potential applications in coordination chemistry and material science (Dehghanpour, Lipkowski, Mahmoudi, & Khalaj, 2010).

  • Lipase-Catalyzed Transesterification : Research on the synthesis of optically pure diols, including derivatives of ethane-1,2-diol, through lipase-catalyzed transesterification, highlights the potential for creating chiral compounds for pharmaceutical applications (Sakai et al., 2000).

  • DDT Biodegradation : The biodegradation of DDT, a compound structurally related to ethane-1,2-diol, using microbial consortia, indicates potential environmental applications in pollutant degradation (Purnomo, Sariwati, & Kamei, 2020).

  • Metabolism Studies : Research on the metabolism of DDT and its derivatives in various organisms, including similarities with ethane-1,2-diol derivatives, contributes to our understanding of toxicology and environmental health (Gold & Brunk, 1983).

  • Chiral Intermediate Synthesis : The synthesis of chiral intermediates, such as (R)-2-Chloro-1-(2,4-dichlorophenyl)ethanol, from related compounds demonstrates applications in asymmetric synthesis and drug development (Miao, Liu, He, & Wang, 2019).

  • Pharmaceutical Intermediates : Studies on the synthesis of specific chiral alcohols, structurally related to ethane-1,2-diol, show potential applications in pharmaceutical synthesis, particularly in the creation of adrenoceptor receptor agonists (Ni, Zhang, & Sun, 2012).

  • Enantioselective Syntheses : Research on enantioselective syntheses of diols, including those structurally similar to ethane-1,2-diol, indicates the potential in creating highly specific chiral compounds for various applications (Jia, Xu, & Li, 2011).

  • Catalytic Applications : Studies on the use of C2-symmetric chiral diols, which could include derivatives of ethane-1,2-diol, as catalysts in chemical reactions, suggest applications in catalysis and organic synthesis (Gök & Kekec, 2014).

properties

IUPAC Name

(1R)-1-(2-chlorophenyl)ethane-1,2-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO2/c9-7-4-2-1-3-6(7)8(11)5-10/h1-4,8,10-11H,5H2/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGOPULMDEZVJGI-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(CO)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)[C@H](CO)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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